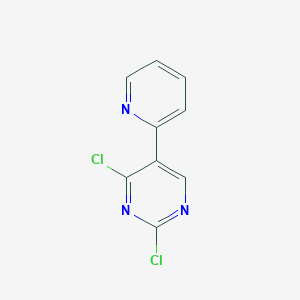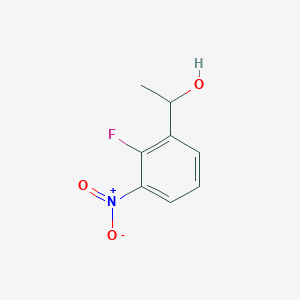
3-(tert-Butyl)-5-ethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-5-ethynylpyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl and ethynyl groups attached to the pyridine ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-ethynylpyridine typically involves the introduction of the tert-butyl and ethynyl groups onto the pyridine ring. One common method involves the alkylation of pyridine with tert-butyl halides under basic conditions, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions, making the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 3-(tert-Butyl)-5-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-5-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-5-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-(tert-Butyl)pyridine: Lacks the ethynyl group, resulting in different chemical reactivity.
5-Ethynylpyridine: Lacks the tert-butyl group, affecting its lipophilicity and biological activity.
3-(tert-Butyl)-4-ethynylpyridine: Positional isomer with different chemical properties.
Uniqueness: 3-(tert-Butyl)-5-ethynylpyridine is unique due to the combined presence of both tert-butyl and ethynyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-tert-butyl-5-ethynylpyridine |
InChI |
InChI=1S/C11H13N/c1-5-9-6-10(8-12-7-9)11(2,3)4/h1,6-8H,2-4H3 |
Clave InChI |
MVHAUTMNZXHMJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=CC(=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)






![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)

![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)



